molecular formula C23H36O2 B14750821 3-(Heptadeca-8,11-dien-1-YL)benzene-1,2-diol CAS No. 5130-56-3

3-(Heptadeca-8,11-dien-1-YL)benzene-1,2-diol

Cat. No.: B14750821
CAS No.: 5130-56-3
M. Wt: 344.5 g/mol
InChI Key: ALEDXSBPMQVUIV-UHFFFAOYSA-N
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Description

3-(Heptadeca-8,11-dien-1-yl)benzene-1,2-diol is a chemical compound with the molecular formula C23H36O2 It is a derivative of benzene-1,2-diol, where a heptadeca-8,11-dien-1-yl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptadeca-8,11-dien-1-yl)benzene-1,2-diol typically involves the alkylation of benzene-1,2-diol with heptadeca-8,11-dien-1-yl halide. The reaction is carried out in the presence of a strong base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Heptadeca-8,11-dien-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The double bonds in the heptadeca-8,11-dien-1-yl group can be reduced to single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Heptadeca-8,11-dien-1-yl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Heptadeca-8,11-dien-1-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. Additionally, the heptadeca-8,11-dien-1-yl group can interact with lipid membranes, affecting their properties and functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pentadeca-8,11-dien-1-yl)benzene-1,2-diol
  • 5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol
  • 5-[(5Z,8Z,11Z)-5,8,11-Heptadecatrien-1-yl]-1,3-benzenediol

Uniqueness

3-(Heptadeca-8,11-dien-1-yl)benzene-1,2-diol is unique due to its specific heptadeca-8,11-dien-1-yl group, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

5130-56-3

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

IUPAC Name

3-heptadeca-8,11-dienylbenzene-1,2-diol

InChI

InChI=1S/C23H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h6-7,9-10,17,19-20,24-25H,2-5,8,11-16,18H2,1H3

InChI Key

ALEDXSBPMQVUIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O

Origin of Product

United States

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